2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

Catalog No.
S703251
CAS No.
83-18-1
M.F
C13H13NO
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

CAS Number

83-18-1

Product Name

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde

IUPAC Name

2,5-dimethyl-1-phenylpyrrole-3-carbaldehyde

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C13H13NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-9H,1-2H3

InChI Key

LNROIXNEIZSESG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=O

Synonyms

2,5-Dimethyl-1-phenylpyrrole-3-carboxaldehyde; 3-Formyl-2,5- dimethyl-1-phenylpyrrole; NSC 68230

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=O

The exact mass of the compound 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68230. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1) is a highly substituted, sterically protected heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Featuring a reactive C3-formyl group flanked by two alpha-methyl groups and an N-phenyl ring, this compound offers precise regiocontrol by blocking the typically reactive C2 and C5 positions of the pyrrole core [1]. This specific substitution pattern prevents unwanted polymerization and side reactions during harsh condensation conditions, making it an ideal precursor for Knoevenagel condensations, Schiff base formations, and aldol reactions [2]. It is primarily procured for the synthesis of thiazolidinedione (TZD) antidiabetics, broad-spectrum antimicrobial agents, and complex pathway inhibitors where the bulky, lipophilic N-phenyl group is required for downstream target binding [3].

Substituting 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde with generic 1H-pyrrole-3-carbaldehyde or simple N-alkyl variants fundamentally compromises both synthesis yields and downstream application efficacy. In synthetic workflows, unprotected pyrroles are highly susceptible to electrophilic attack at the alpha positions (C2 and C5), leading to rapid degradation or polymerization under the basic conditions required for Knoevenagel or aldol condensations[1]. The 2,5-dimethyl groups act as permanent steric shields, ensuring reactions occur exclusively at the formyl group. Furthermore, in pharmacological applications, the N-phenyl group provides a critical lipophilic anchor; replacing it with a methyl group or a free amine eliminates the hydrophobic interactions necessary for binding to targets such as PPAR-gamma in metabolic disease models or penetrating bacterial cell walls in antimicrobial assays [2].

Knoevenagel Condensation Efficiency and Processability

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde demonstrates excellent processability in base-catalyzed Knoevenagel condensations. When reacted with 3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)thiazolidine-2,4-dione in the presence of piperidine at 60 °C, it yields the advanced intermediate TZDD2 in 79% yield [1]. In contrast, unprotected pyrrole-3-carbaldehydes typically require multi-step protection/deprotection sequences to prevent alpha-position side reactions and degradation under similar basic conditions, significantly lowering overall synthetic throughput [1].

Evidence DimensionSingle-step Knoevenagel condensation yield
Target Compound Data79% yield of isolated solid (TZDD2)
Comparator Or BaselineUnprotected 1H-pyrrole-3-carbaldehyde (requires transient protection to avoid degradation)
Quantified DifferenceEliminates protection/deprotection steps while maintaining >75% direct yield
ConditionsEquimolar mixture, piperidine (1.5 eq), ethanol, 60 °C, 6-24 h

Directs procurement for scalable, single-step synthesis of highly substituted vinyl-pyrroles without the overhead of protecting group chemistry.

Downstream Antimicrobial Efficacy of the N-Phenyl Scaffold

The N-phenyl-2,5-dimethyl structural core is critical for developing highly potent antimicrobial agents. Schiff base derivatives synthesized directly from 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde achieve Minimum Inhibitory Concentrations (MIC) of 4 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) [1]. This outperforms the standard clinical baseline, Levofloxacin, which exhibits an MIC of 8 μg/mL against the same resistant strains, proving the necessity of this specific lipophilic scaffold for advanced drug discovery [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against MRSA
Target Compound Data4 μg/mL (Schiff base derivative Vb/Vc)
Comparator Or Baseline8 μg/mL (Levofloxacin clinical baseline)
Quantified Difference2-fold higher potency (lower MIC) than the clinical standard
ConditionsIn vitro antimicrobial assay against ESKAPE pathogens and MRSA

Proves the N-phenyl-2,5-dimethyl pyrrole core is structurally essential for surpassing standard-of-care antibiotics in drug discovery pipelines.

Precursor Suitability for Convergent Pathway Inhibitor Synthesis

For the synthesis of complex beta-catenin/TCF4 pathway inhibitors (pyrvinium analogs), 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde serves as a highly stable precursor for convergent synthesis routes. It cleanly undergoes aldol condensation with acetone to form a key alpha,beta-unsaturated ketone intermediate, ultimately yielding the target quinolinium compound with a 52% final step yield and 96.6% HPLC purity [1]. Its steric protection prevents the oligomerization issues commonly seen with less substituted pyrrole aldehydes during prolonged basic aldol reactions (48 h)[1].

Evidence DimensionFinal step yield and purity in convergent synthesis
Target Compound Data52% yield, 96.6% HPLC purity
Comparator Or BaselineLess substituted pyrrole aldehydes (prone to base-catalyzed oligomerization)
Quantified DifferenceEnables 48-hour basic aldol condensation without precursor degradation
ConditionsNaOH, water/MeOH/acetone, room temperature, 48 h

Highlights its utility as a stable, highly pure building block capable of surviving extended basic reaction conditions without degrading.

Synthesis of Thiazolidinedione (TZD) Antidiabetics

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde is the preferred aldehyde precursor for synthesizing novel TZD derivatives via Knoevenagel condensation. Its protected alpha-positions ensure high-yielding, single-step coupling with thiazolidine-2,4-diones, while the N-phenyl group provides the necessary lipophilicity for downstream PPAR-gamma binding and multi-modal antidiabetic activity [1].

Development of Broad-Spectrum Antimicrobial Schiff Bases

The compound is highly suited for the discovery of novel antimicrobial agents targeting ESKAPE pathogens and MRSA. By reacting the C3-formyl group with various amines, researchers can generate Schiff bases where the intact N-phenyl-2,5-dimethyl pyrrole core drives superior bacterial cell penetration and anti-virulence activity compared to standard clinical antibiotics [2].

Convergent Synthesis of beta-Catenin/TCF4 Pathway Inhibitors

In the synthesis of pyrvinium analogs and other complex pathway inhibitors, this compound acts as a robust building block for aldol condensations. Its stability under prolonged basic conditions (e.g., 48 hours in NaOH/MeOH) allows for the efficient generation of alpha,beta-unsaturated ketone intermediates without the risk of pyrrole ring oligomerization[3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Exact Mass

199.099714038 g/mol

Monoisotopic Mass

199.099714038 g/mol

Heavy Atom Count

15

UNII

PW8ELR8SUD

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (66.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

83-18-1

Wikipedia

2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde

General Manufacturing Information

1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-: INACTIVE

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